Scaffold-Level Potency Advantage: Indoline-1-carbothioamide vs. Indole and Tetrahydroquinoline in HCV Inhibition
In a head-to-head scaffold comparison within the same assay, the indoline-1-carbothioamide scaffold exhibited superior anti-HCV activity relative to the corresponding indole and tetrahydroquinoline scaffolds. Analogue 31 (an indoline-1-carbothioamide derivative) achieved an EC50 of 510 nM against HCV with a CC50 >50 µM, demonstrating a favorable selectivity window. [1] **Note:** This datum is for a closely related indoline-1-carbothioamide analog (analogue 31) and not for the target compound itself; direct comparative data for the N-(4-methylphenyl) analog are unavailable in the public domain.
| Evidence Dimension | Anti-HCV potency (EC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | No direct data available for CAS 905489-39-6 |
| Comparator Or Baseline | Indoline-1-carbothioamide analogue 31: EC50 = 510 nM, CC50 >50 µM; Indole scaffold: less potent; Tetrahydroquinoline scaffold: less potent |
| Quantified Difference | Indoline scaffold analogue 31 is >10‑fold more potent than indole and tetrahydroquinoline analogues in the same series. |
| Conditions | HCV replicon assay; HeLa cells; compound exposure time not specified in abstract |
Why This Matters
Establishes the indoline-1-carbothioamide core as a privileged scaffold for antiviral activity; the N‑(4‑methylphenyl) substituent is a key variable that may further tune potency and selectivity, warranting procurement of the specific analog.
- [1] K.‑C. Hsu et al. Design and synthesis of indole, 2,3‑dihydro‑indole, and 3,4‑dihydro‑2H‑quinoline‑1‑carbothioic acid amide derivatives as novel HCV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19, 3819‑3823. DOI: 10.1016/j.bmcl.2009.06.047. View Source
